4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide is an organic compound characterized by a benzamide structure with specific substituents, including a methylsulfonyl group and a methylthio group. This unique configuration contributes to its potential applications in various scientific fields, particularly in medicinal chemistry. The compound has been studied for its biological activities, including anti-inflammatory and analgesic effects, and serves as a building block for the synthesis of more complex molecules.
The compound is cataloged under the chemical identifier 920352-91-6 and is available from various chemical suppliers for research purposes. It has garnered interest due to its unique structural properties and potential therapeutic applications.
4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide falls under the category of benzamides, which are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This class of compounds is known for diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature and reaction time, to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress, while purification methods like silica gel chromatography are used to isolate the final product .
The molecular formula for 4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide is C13H13NO3S2. The structure features:
4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide can undergo several types of chemical reactions:
The primary mechanism of action for 4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play critical roles in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
4-(methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide has several scientific uses:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential contributions to drug discovery and development efforts.
Sirtuin-2, a nicotinamide adenine dinucleotide (NAD⁺)-dependent deacetylase, regulates critical cellular processes including microtubule dynamics, genomic stability, and metabolic homeostasis. Its dysregulation is implicated in neurodegenerative pathologies (e.g., Huntington’s disease, Parkinson’s disease) and oncogenesis. In neurodegenerative contexts, Sirtuin-2 overexpression promotes α-tubulin deacetylation, impairing mitochondrial transport and accelerating protein aggregation—exemplified by polyglutamine inclusions in Huntington’s disease models [1] [3]. Conversely, in oncology, Sirtuin-2-mediated deacetylation of p53 and forkhead box O (FOXO) transcription factors suppresses apoptosis and enhances tumor survival [4] [6]. Genetic Sirtuin-2 knockdown ameliorates neurodegeneration in Drosophila and murine systems, while increasing cancer cell susceptibility to genotoxic stress [1] [6]. This dual therapeutic relevance underscores Sirtuin-2 as a high-value target for inhibitor development.
Table 1: Key Biological Roles of Sirtuin-2 in Disease Pathogenesis
Disease Context | Substrate | Functional Consequence | Therapeutic Outcome of Inhibition |
---|---|---|---|
Neurodegeneration | α-Tubulin (Lys40) | Impaired axonal transport; protein aggregation | Reduced polyglutamine aggregates; neuronal survival |
Oncology | p53 (Lys382) | Attenuated apoptosis; enhanced DNA repair | Restored p53 activity; tumor cell death |
Metabolic Disorders | FOXO1/FOXO3a | Deregulated gluconeogenesis; insulin resistance | Improved glucose homeostasis |
Recent inhibitor development has yielded diverse scaffolds, including sulfobenzoic acids (e.g., AK-7, Sirtuin-2 half-maximal inhibitory concentration [IC₅₀] = 15.5 μM), evodiamine alkaloids, and thienopyrimidine carboxamides [1] [2]. Despite progress, limitations persist in potency, selectivity, and metabolic stability—driving refinement of next-generation compounds [3].
Sulfur-containing benzamides represent a structurally versatile class of Sirtuin-2 inhibitors. Their pharmacophore typically integrates:
Early sulfonamide-based inhibitors (e.g., 3-(benzylsulfonamido)benzamides) demonstrated efficacy in cellular models but suffered rapid N-demethylation to inactive metabolites [3]. This liability prompted systematic exploration of sulfur oxidation states:
Table 2: Impact of Sulfur Oxidation State on Sirtuin-2 Inhibitor Properties
Sulfur Functionality | Representative Compound | Sirtuin-2 IC₅₀ (μM) | Metabolic Stability | Key Interactions |
---|---|---|---|---|
Thioether | 16 | 2.9 | Moderate | Hydrophobic contacts with Phe119/Ile169 |
Sulfone | 9 | 4.7 | High | Weak H-bonding with His111 |
Sulfonamide | AK-1 | 12.5 | Low (N-demethylation) | Ionic repulsion (if deprotonated) |
Patent analyses reveal that N-(2-substituted-phenyl)benzamides—particularly those with ortho thioalkyl/sulfonyl groups—enhance Sirtuin-2 selectivity by exploiting a unique subpocket adjacent to the catalytic domain [4] [8].
4-(Methylsulfonyl)-N-(2-(methylthio)phenyl)benzamide integrates two distinct sulfur-based moieties to optimize target engagement and physicochemical properties:
Table 3: Predicted Binding Interactions of 4-(Methylsulfonyl)-N-(2-(Methylthio)phenyl)benzamide in Sirtuin-2
Structural Motif | Amino Acid Partners | Interaction Type | Energetic Contribution (Estimated) |
---|---|---|---|
Benzamide carbonyl | Asn117, His111 | Hydrogen bonding | -3.2 kcal/mol |
4-Methylsulfonyl group | His111, Phe96, Phe119 | H-bonding/van der Waals | -4.0 kcal/mol |
2-Methylthio group | Ile118, Leu107, Tyr104 | Hydrophobic/S-arene | -2.8 kcal/mol |
Central aryl core | Phe119, Ile169 | π-π stacking/van der Waals | -3.5 kcal/mol |
Molecular modeling confirms the scaffold’s vector geometry aligns with rigidified SirReal-type inhibitors (e.g., FM69, IC₅₀ = 0.15 μM), which enforce optimal spatial positioning of hydrophobic substituents [2]. Unlike flexible ether-linked analogues, the benzamide’s intrinsic planarity minimizes entropic penalties upon binding. Furthermore, the methylsulfonyl group mitigates metabolic oxidation risks associated with thioethers, potentially enhancing in vivo stability [3] [8]. This dual sulfur pharmacophore represents a strategic evolution toward inhibitors balancing potency, selectivity, and drug-like properties.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1